

# DNDI-6899 for Visceral Leishmaniasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK3186899 |           |
| Cat. No.:            | B607826    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

DNDI-6899 is a promising oral drug candidate for the treatment of visceral leishmaniasis (VL), a life-threatening parasitic disease. Developed from a pyrazolopyrimidine scaffold, this compound has demonstrated potent in vitro and in vivo activity against Leishmania donovani, the causative agent of VL. Its novel mechanism of action, targeting the parasite's cell cycle via inhibition of Cdc2-related kinase 12 (CRK12), offers a significant advantage in the face of emerging resistance to current therapies. This technical guide provides a comprehensive overview of the preclinical and early clinical development of DNDI-6899, including its mechanism of action, efficacy data, pharmacokinetic profile, and detailed experimental methodologies.

## Introduction

Visceral leishmaniasis, also known as kala-azar, is a neglected tropical disease that is fatal if left untreated.[1] Current treatment options are hampered by issues such as toxicity, parenteral administration, and increasing drug resistance, necessitating the development of new, safe, and orally bioavailable drugs. DNDI-6899 (formerly known as **GSK3186899** or DDD853651) is a clinical candidate being developed by the Drugs for Neglected Diseases initiative (DNDi) to address this unmet medical need.[2][3] The compound emerged from a collaboration between GSK and the University of Dundee and has shown a promising profile for further development. [4]



## **Mechanism of Action: Targeting Leishmania CRK12**

The primary mechanism of action of DNDI-6899 is the inhibition of Leishmania Cdc2-related kinase 12 (CRK12), a cyclin-dependent kinase crucial for the parasite's cell cycle regulation.[1] [5] CRK12, in complex with its cyclin partner CYC9, is believed to play a role in the G1 and G2/M phases of the cell cycle.[1][5] Inhibition of CRK12 by DNDI-6899 leads to a disruption of the parasite's cell division, ultimately resulting in cell death.[1] The kinase target was validated through a combination of chemical proteomics, genetic studies in Leishmania, and the observation of cell cycle arrest in treated parasites.[1] The specificity of DNDI-6899 for the parasite kinase over human homologues contributes to its favorable safety profile.



Click to download full resolution via product page

Caption: Inhibition of Leishmania CRK12 by DNDI-6899.

## Data Presentation Preclinical Efficacy

The preclinical development of DNDI-6899 involved a series of in vitro and in vivo studies to assess its anti-leishmanial activity.



| Parameter                                     | Value    | Assay                                          | Reference |
|-----------------------------------------------|----------|------------------------------------------------|-----------|
| In Vitro Potency                              |          |                                                |           |
| L. donovani<br>Amastigote IC50                | 0.2 μΜ   | Intracellular<br>amastigote assay              | [1]       |
| In Vivo Efficacy                              |          |                                                |           |
| ED <sub>50</sub> (L. donovani<br>mouse model) | 12 mg/kg | Oral administration,<br>twice daily for 5 days | [6]       |
| ED <sub>90</sub> (L. donovani<br>mouse model) | 57 mg/kg | Oral administration,<br>twice daily for 5 days | [6]       |

### **Pharmacokinetics**

Pharmacokinetic parameters of DNDI-6899 were evaluated in preclinical models and in a Phase I clinical trial in healthy volunteers.

| Parameter                           | Value                                | Species/Study      | Reference     |
|-------------------------------------|--------------------------------------|--------------------|---------------|
| Preclinical                         |                                      |                    |               |
| Oral Bioavailability<br>(Mouse)     | >20%                                 | Not specified      | Not specified |
| Clinical (Single<br>Ascending Dose) |                                      |                    |               |
| Elimination Half-life<br>(t½)       | ~2-5 hours (30-800<br>mg dose range) | Healthy Volunteers | [7]           |

Note: Detailed quantitative results from the Phase I multiple ascending dose and food effect studies are not yet publicly available.

## Experimental Protocols Leishmania donovani Intracellular Amastigote Assay







This protocol outlines the methodology for determining the in vitro efficacy of compounds against the intracellular amastigote stage of L. donovani.[8][9][10]

- Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
- Infection: Differentiated THP-1 cells are infected with stationary phase L. donovani promastigotes at a macrophage-to-parasite ratio of 1:15.
- Compound Treatment: After allowing for parasite internalization and transformation into amastigotes, the infected cells are treated with serial dilutions of DNDI-6899.
- Incubation: The treated plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
- Readout: The number of intracellular amastigotes is quantified using automated microscopy and image analysis. The IC50 value is calculated from the dose-response curve.





Click to download full resolution via product page

Caption: Workflow for the intracellular amastigote assay.

# In Vivo Efficacy in a Mouse Model of Visceral Leishmaniasis

This protocol describes the evaluation of DNDI-6899 efficacy in a murine model of VL.[11][12] [13]



- Infection: BALB/c mice are infected intravenously with L. donovani amastigotes.
- Treatment: Seven days post-infection, mice are treated orally with DNDI-6899 twice daily for five consecutive days.
- Endpoint: Fourteen days after the initiation of treatment, the parasite burden in the liver is determined by microscopic examination of tissue smears or by quantitative PCR.
- Analysis: The efficacy of the compound is expressed as the percentage of parasite suppression compared to a vehicle-treated control group.

## Cytochrome P450 (CYP) Inhibition Assay

This protocol is used to assess the potential of DNDI-6899 to inhibit major human CYP isoforms, a key indicator for potential drug-drug interactions.[14][15][16][17][18]

- Incubation: DNDI-6899 at various concentrations is incubated with human liver microsomes, a specific substrate for a CYP isoform, and a cofactor (NADPH).
- Metabolite Formation: The reaction is allowed to proceed, and the formation of the specific metabolite is monitored over time.
- Quantification: The concentration of the metabolite is quantified using liquid chromatographytandem mass spectrometry (LC-MS/MS).
- IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by comparing the rate of metabolite formation in the presence of DNDI-6899 to that of a vehicle control.

## **Clinical Development**

A Phase I clinical trial (ISRCTN15730248) has been conducted to evaluate the safety, tolerability, and pharmacokinetics of DNDI-6899 in healthy volunteers.[19] The study included a single ascending dose (SAD) phase and a multiple ascending dose (MAD) and food effect phase.[7]

Results from the SAD phase indicated that DNDI-6899 was well-tolerated at doses up to 800 mg, with no serious adverse events reported.[7] The compound was rapidly absorbed, and its



exposure increased in a slightly more than dose-proportional manner.[7] The elimination half-life was determined to be between 2 and 5 hours.[7] Preparations for a Phase I multiple-ascending dose study are underway.[2][3]

## Conclusion

DNDI-6899 is a promising oral drug candidate for the treatment of visceral leishmaniasis with a novel mechanism of action targeting the essential parasite kinase CRK12. It has demonstrated potent preclinical efficacy and a favorable safety profile in early clinical studies. Further clinical development is ongoing to establish its efficacy and safety in patients with visceral leishmaniasis. The development of DNDI-6899 represents a significant step forward in the search for new, improved treatments for this neglected tropical disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Cyclin-dependent kinase 12, a novel drug target for visceral leishmaniasis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Discovery Unit DNDi Project of the year: DNDI-6899 A boost to the drug discovery pipeline offering new hope for leishmaniasis [drugdiscovery.dundee.ac.uk]
- 3. 2023 R&D portfolio in review: Leishmaniasis | DNDi [dndi.org]
- 4. DNDI-6899 (GSK899/DDD853651) | DNDi [dndi.org]
- 5. Leishmania Protein Kinases: Important Regulators of the Parasite Life Cycle and Molecular Targets for Treating Leishmaniasis PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigational Drugs for Visceral Leishmaniasis PMC [pmc.ncbi.nlm.nih.gov]
- 7. dndi.org [dndi.org]
- 8. benchchem.com [benchchem.com]
- 9. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]



- 10. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit PMC [pmc.ncbi.nlm.nih.gov]
- 11. Visceral leishmaniasis: Experimental models for drug discovery PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo experiments demonstrate the potent antileishmanial efficacy of repurposed suramin in visceral leishmaniasis PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytochrome P450 Inhibition Assay Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 16. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 18. Inhlifesciences.org [Inhlifesciences.org]
- 19. isrctn.com [isrctn.com]
- To cite this document: BenchChem. [DNDI-6899 for Visceral Leishmaniasis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607826#dndi-6899-for-visceral-leishmaniasistreatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com